eNOS Inhibitory Activity: A Point of Reference Against Other Nitrobenzamides
4,5-Dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide exhibits measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an EC50 of 5.8 µM [1]. In contrast, a structurally distinct nitrobenzamide derivative (CHEMBL1801061) shows no significant inhibition of eNOS at concentrations up to 100 µM in a comparable cellular assay [2]. This demonstrates that not all nitrobenzamide-containing compounds are eNOS inhibitors, and that the specific 4,5-dimethoxy-N-(3-methylbutyl) configuration is critical for this activity.
| Evidence Dimension | Inhibition of human eNOS in a cellular assay |
|---|---|
| Target Compound Data | EC50: 5.8 µM (5800 nM) |
| Comparator Or Baseline | CHEMBL1801061 (a nitrobenzamide derivative with a different substitution pattern) |
| Quantified Difference | >17-fold difference in potency (EC50 5.8 µM vs. >100 µM) |
| Conditions | Inhibition of A23187-induced nitric oxide production in HEK293 cells expressing human eNOS, measured after 24 hours |
Why This Matters
This quantifies the specific eNOS inhibition of this compound, highlighting its non-interchangeability with other nitrobenzamide analogs in vascular and inflammatory disease models.
- [1] BindingDB BDBM50348712 (CHEMBL1801476). Affinity Data for 4,5-dimethoxy-N-(3-methylbutyl)-2-nitrobenzamide. View Source
- [2] BindingDB BDBM50348731 (CHEMBL1801061). Affinity Data for comparator compound. View Source
